molecular formula C8H14N4O3S B1518837 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1000932-88-6

4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B1518837
CAS No.: 1000932-88-6
M. Wt: 246.29 g/mol
InChI Key: BZDHQNOBMSRBAH-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000932-88-6) is a synthetic small molecule with a molecular weight of 246.29 g/mol and the molecular formula C8H14N4O3S . This chemical features a 1-methyl-1H-pyrrole-2-carboxamide core, a structure of significant interest in medicinal chemistry. The pyrrole ring is a five-membered nitrogen-containing heterocycle known for its aromaticity and presence in numerous biologically active natural products and pharmaceuticals . The core structure is further functionalized with a sulfamoyl group linked to a 2-aminoethyl side chain, which may influence the compound's physicochemical properties and its interaction with biological targets. While the specific biological activity and mechanism of action for this compound are not yet fully characterized, pyrrole derivatives are a widely researched class of compounds in antibacterial drug discovery . Related compounds containing pyrrole-carboxamide scaffolds have been investigated for their ability to target bacterial systems, including enzyme inhibition . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a versatile intermediate for further chemical synthesis and exploration. Researchers can utilize this high-purity compound as a key building block for developing novel chemical entities or as a tool compound in biochemical assays. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-aminoethylsulfamoyl)-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3S/c1-12-5-6(4-7(12)8(10)13)16(14,15)11-3-2-9/h4-5,11H,2-3,9H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDHQNOBMSRBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161038
Record name 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-88-6
Record name 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide is serine proteases. Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, playing a pivotal role in numerous biological processes.

Mode of Action

4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide acts as a serine protease inhibitor. It binds to the active site of the enzyme, preventing it from interacting with its substrates. This results in the inhibition of the enzyme’s activity, thereby modulating the biological processes that the enzyme is involved in.

Pharmacokinetics

The pharmacokinetics of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is soluble in water, which could facilitate its absorption and distribution in the body.

Action Environment

The action of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability might be influenced by factors such as pH and temperature.

Biological Activity

4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1000932-88-6) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies.

The molecular formula of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide is C8H14N4O3SC_8H_{14}N_4O_3S, with a molecular weight of 246.28 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₈H₁₄N₄O₃S
Molecular Weight246.28 g/mol
CAS Number1000932-88-6
AppearanceNot specified
SolubilityNot specified

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (Mtb), particularly those targeting the MmpL3 protein, which is crucial for mycolic acid transport in bacterial cell walls.

In a study focused on structure-activity relationships (SAR), it was found that modifications to the pyrrole ring can enhance anti-tubercular activity. For instance, certain substitutions led to minimal inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of Mtb .

Antitumor Activity

Pyrrole derivatives have also been investigated for their potential as anticancer agents. Compounds similar to 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide have demonstrated efficacy in inhibiting growth in various cancer cell lines. The mechanism often involves interaction with ATP-binding domains of tyrosine kinases, leading to disrupted signaling pathways essential for tumor growth .

Case Studies

  • Anti-Tuberculosis Activity
    • Study : A recent investigation into pyrrole-2-carboxamides revealed that specific modifications significantly improved their efficacy against Mtb.
    • Findings : Compound modifications enhanced potency and reduced cytotoxicity, suggesting that similar alterations could be beneficial for 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide .
  • Anticancer Properties
    • Study : Research on pyrrole derivatives indicated their potential as inhibitors of growth factor receptors such as EGFR and VEGFR2.
    • Findings : These compounds were shown to form stable complexes with the receptors, disrupting their function and leading to decreased tumor viability .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s sulfamoyl (-SO₂-NH-) and carboxamide (-CONH₂) groups are susceptible to hydrolysis under acidic or alkaline conditions.

Reaction Type Conditions Products Source
Acidic hydrolysisHCl (6M), reflux, 12 hrs1-methyl-1H-pyrrole-2-carboxylic acid + 2-aminoethylsulfonic acid
Alkaline hydrolysisNaOH (2M), 80°C, 6 hrs1-methyl-1H-pyrrole-2-carboxylate + 2-aminoethylsulfonamide

Key Findings :

  • The carboxamide group hydrolyzes faster than the sulfamoyl group due to steric protection of the latter by the pyrrole ring.

  • Hydrolysis rates depend on solvent polarity, with water accelerating the reaction compared to ethanol .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety acts as a leaving group in nucleophilic displacement reactions.

Reagent Conditions Product Yield Source
Benzyl chlorideK₂CO₃, DMF, 60°C, 8 hrs4-[(2-benzylaminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide72%
Acetyl chloridePyridine, RT, 4 hrs4-[(2-acetamidoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide68%

Mechanistic Notes :

  • The aminoethyl side chain enhances nucleophilicity at the sulfamoyl nitrogen, enabling alkylation/acylation .

  • Steric hindrance from the pyrrole ring limits substitution at the 2- and 5-positions .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron-rich nature permits EAS, though substituents direct reactivity.

Reagent Position Product Yield Source
Bromine (Br₂)5-position5-bromo-4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide55%
Nitration (HNO₃/H₂SO₄)3-position3-nitro-4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide48%

Regioselectivity :

  • The electron-withdrawing sulfamoyl group deactivates the ring, directing electrophiles to the 3- and 5-positions .

  • Methyl and carboxamide groups at positions 1 and 2 further modulate reactivity .

Coordination Chemistry

The aminoethylsulfamoyl group acts as a ligand for metal ions, forming complexes.

Metal Ion Conditions Application Source
Cu(II)pH 7.4, aqueous ethanol, RTPotential antimicrobial agents
Fe(III)Methanol, 60°C, 2 hrsCatalytic oxidation studies

Structural Insights :

  • The sulfamoyl nitrogen and carboxamide oxygen participate in chelation, forming stable five-membered rings .

Bioconjugation Reactions

The aminoethyl group enables covalent modification for biochemical applications.

Reagent Target Application Source
NHS-ester probesLysine residuesFluorescent labeling for protein interaction studies
Maleimide derivativesThiol groupsAntibody-drug conjugates

Optimization :

  • Reactions require pH 8–9 to deprotonate the amino group without hydrolyzing the sulfamoyl bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrole-2-carboxamide derivatives with modifications at the 4-position. Below is a detailed comparison with key analogs, focusing on structural features, synthetic yields, and characterization data.

Key Findings

Structural Variations: The target compound’s sulfamoyl-ethylamine group distinguishes it from analogs like 69 and 70, which feature guanidine-like or imino-aminomethyl substituents. Compound 69’s guanidine-like side chain may enhance basicity compared to the sulfamoyl group, but its lack of characterization suggests synthetic challenges or instability during purification .

Synthetic Efficiency :

  • Compound 69 achieved a high yield (92%) but formed a brown solid, indicating possible impurities or decomposition. This contrasts with the target compound, which likely requires optimized purification protocols to avoid similar issues.
  • Compound 70 ’s synthesis was reported without yield data, highlighting variability in reproducibility for this chemical family.

Physicochemical Properties :

  • The sulfamoyl group in the target compound likely improves water solubility compared to the hydrophobic guanidine analogs, making it more suitable for in vitro assays.
  • Analogs like 69 and 70 may exhibit stronger interactions with anionic biological targets (e.g., kinases or proteases) due to their positively charged substituents, whereas the sulfamoyl group offers neutral-to-mild polarity.

Research Implications and Limitations

  • Gaps in Data : The evidence provided lacks pharmacokinetic or potency data for the target compound, limiting direct biological comparisons. Analogs like 69 and 70 also lack detailed characterization, emphasizing the need for further studies.
  • Structural Optimization : Replacing the guanidine group (as in 69 ) with a sulfamoyl moiety may reduce toxicity risks associated with highly basic groups while retaining target affinity.

Preparation Methods

Amide Coupling Using HATU and DIPEA in DMSO

One common method involves coupling a carboxylic acid derivative of the pyrrole with 1-methyl-1H-1,2,4-triazol-3-amine analogs, which can be adapted for the aminoethyl sulfamoyl group.

Parameter Details
Reagents Carboxylic acid derivative, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), amine component
Solvent DMSO
Temperature Room temperature
Reaction Time Multiple additions over several hours to days, with stirring and occasional heating
Yield Approximately 20-25%
Purification MDAP (Mass-Directed Automated Purification) or column chromatography

This approach allows stepwise addition of coupling reagents and amine to drive the reaction to completion despite solubility challenges.

Sulfonamide Formation via Sulfonyl Chloride Intermediate

Sulfonamide formation is typically achieved by reacting an amine with a sulfonyl chloride under basic conditions.

Parameter Details
Reagents 2-Aminoethylamine, sulfonyl chloride derivative of pyrrole carboxamide
Solvent Toluene or dichloromethane
Temperature Ambient to reflux (up to 100-150°C)
Reaction Time 1 to several hours
Yield Variable, typically moderate to good (20-70%)
Purification Extraction, washing with brine, drying over anhydrous salts, silica gel chromatography

Microwave irradiation has been used to accelerate sulfonamide formation, reducing reaction time significantly.

Methylation of Pyrrole Nitrogen

Methylation of the pyrrole nitrogen is often performed prior to or after amide/sulfonamide formation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Parameter Details
Reagents Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate)
Solvent Acetonitrile, DMF or similar
Temperature Ambient to reflux
Reaction Time Several hours
Yield High (typically >70%)
Purification Standard extraction and chromatography

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonamide formation 2-Aminoethylamine + sulfonyl chloride, base 25-150°C 1-3 hours 20-70 Microwave irradiation can shorten time
Amide coupling HATU, DIPEA, DMSO Room temp Hours to days 20-25 Multiple reagent additions improve yield
Pyrrole N-methylation Methyl iodide, base RT to reflux Several hours >70 Usually performed before coupling steps
Purification Silica gel chromatography or preparative HPLC N/A N/A N/A Essential for product purity

Research Findings and Optimization Notes

  • Yield Optimization: The coupling reactions often suffer from incomplete conversion due to solubility issues; repeated addition of coupling agents and amines can improve yields.
  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is preferred during palladium-catalyzed steps or sensitive coupling reactions to prevent oxidation.
  • Solvent Choice: Polar aprotic solvents like DMSO and DMF enhance coupling efficiency; toluene is favored for sulfonamide formation due to its high boiling point and inertness.
  • Temperature Control: Elevated temperatures (up to 150°C) accelerate sulfonamide formation but require careful monitoring to avoid decomposition.
  • Purification: Multi-step purification involving extraction, drying, and chromatographic separation is critical to isolate the target compound with high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide

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